![molecular formula C23H20N2O B2639016 2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline CAS No. 478046-96-7](/img/structure/B2639016.png)
2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline
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Description
“2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline” is a chemical compound that falls under the category of quinoxalines . Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring . This compound is a versatile chemical used in scientific research, suitable for various applications including drug development, material synthesis, and biological studies.
Synthesis Analysis
Quinoxalines can be synthesized by a variety of methods. One common method involves the condensation of 1,2-diamines with 1,2-diketones . In one study, a series of quinoxaline derivatives were efficiently synthesized using 1 wt.% of titanium silicate (TS-1) catalyzed reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature . This reaction is scalable to multigram scale and the catalyst is recyclable .Molecular Structure Analysis
The molecular formula of “2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline” is C23H20N2O . The molecular weight of this compound is 340.42 .Chemical Reactions Analysis
Quinoxalines can undergo a variety of chemical reactions. For instance, copper-catalyzed condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide, in a one-pot three-component reaction enables the synthesis of quinoxalines in good yields .Scientific Research Applications
1. Design and Development of Bioactive Molecules Quinoxaline has been used extensively in the design and development of numerous bioactive molecules . This is due to its wide range of physicochemical and biological activities .
Dyes and Fluorescent Materials
Quinoxaline scaffolds have been utilized in the creation of dyes and fluorescent materials . These materials can be used in a variety of applications, from clothing to scientific research.
Electroluminescent Materials
Quinoxaline-based compounds have been used in the development of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field.
4. Organic Sensitizers for Solar Cell Applications Quinoxaline derivatives have been used as organic sensitizers in solar cell applications . They can help to increase the efficiency of solar cells.
Polymeric Optoelectronic Materials
Quinoxaline has been used in the development of polymeric optoelectronic materials . These materials have applications in devices such as organic light-emitting diodes (OLEDs) and solar cells.
Green Synthesis
Quinoxaline derivatives have been synthesized using environmentally friendly methods . This green synthesis approach is important for sustainable chemistry.
properties
IUPAC Name |
2-benzyl-3-(2,4-dimethylphenoxy)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-16-12-13-22(17(2)14-16)26-23-21(15-18-8-4-3-5-9-18)24-19-10-6-7-11-20(19)25-23/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWWDMKIGLQPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline |
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